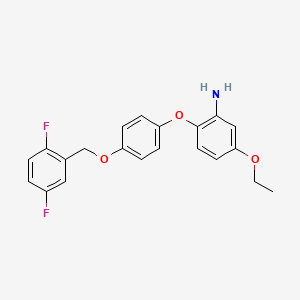

2-(4-((2,5-Difluorbenzyl)oxy)phenoxy)-5-ethoxyanilin

Übersicht

Beschreibung

SEA0400 is a potent and selective inhibitor of the sodium-calcium exchanger (NCX). This compound has been extensively studied for its ability to modulate calcium homeostasis in various cell types, including neurons, astrocytes, and cardiomyocytes. The sodium-calcium exchanger plays a crucial role in maintaining intracellular calcium levels by exchanging sodium ions for calcium ions across the cell membrane. SEA0400 has shown promise in various therapeutic applications, particularly in the context of cardiovascular diseases and neuroprotection .

Wissenschaftliche Forschungsanwendungen

Effects on Myocardial Ischemia-Reperfusion Injury

Research indicates that SEA0400 significantly reduces infarct size in models of myocardial ischemia-reperfusion injury. For instance, studies have demonstrated that administration of SEA0400 before reperfusion can decrease infarct volumes in rat hearts subjected to transient middle cerebral artery occlusion, suggesting its protective effects against ischemic damage .

Table 1: Effects of SEA0400 on Myocardial Ischemia-Reperfusion Injury

| Study Reference | Model Used | Concentration | Infarct Size Reduction (%) |

|---|---|---|---|

| Rat heart | 1 µM | Significant reduction observed | |

| Rabbit heart | 0.3 µM | 41.5% reduction | |

| Isolated cardiomyocytes | 1 µM | Reduced cell injury |

Impact on Calcium Handling

SEA0400 has been shown to affect calcium handling in cardiac cells. In isolated canine ventricular myocytes, it effectively blocks both inward and outward NCX currents, leading to alterations in calcium transient dynamics . This modulation can enhance understanding of calcium signaling pathways critical for cardiac function.

Table 2: Effects of SEA0400 on Calcium Transients

| Cell Type | Concentration | Effect on Ca2+ Transients |

|---|---|---|

| Canine ventricular myocytes | 1 µM | Significant inhibition of NCX currents |

| Cultured astrocytes | 5-33 nM | Attenuated Ca2+-induced cell damage |

Neuroprotection

SEA0400 has shown promise in protecting against post-ischemic brain damage. It has been found to reduce the production of reactive oxygen species and prevent cell death in cultured neurons and astrocytes subjected to oxidative stress . This suggests potential applications in treating conditions such as stroke or traumatic brain injury.

Table 3: Neuroprotective Effects of SEA0400

| Study Reference | Model Used | Concentration | Observed Effects |

|---|---|---|---|

| Cultured neurons | 5-33 nM | Reduced reactive oxygen species production | |

| Astrocytes | Varies | Prevented DNA ladder formation |

Case Study: Myocardial Infarction Model

In a study involving isolated rabbit hearts, SEA0400 was administered during ischemic conditions. The results indicated a marked reduction in infarct size compared to untreated controls, demonstrating its potential as a therapeutic agent for acute myocardial infarction .

Case Study: Stroke Model

Another significant study evaluated the effects of SEA0400 on cerebral ischemia models. The compound was shown to significantly reduce infarct volumes and improve neurological outcomes post-ischemia, further supporting its role as a neuroprotective agent .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

SEA0400 wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese beginnt mit der Herstellung der Kernstruktur, die die Bildung eines Benzolrings beinhaltet, der mit Ethoxy- und Difluorphenylgruppen substituiert ist. Die wichtigsten Schritte umfassen:

Bildung des Benzolrings:

Substitutionsreaktionen: Der Benzolring unterliegt Substitutionsreaktionen, um die notwendigen funktionellen Gruppen wie Methoxy- und Phenoxygruppen einzuführen.

Endgültige Assemblierung: Der letzte Schritt beinhaltet die Kupplung des substituierten Benzolrings mit Anilin, um SEA0400 zu bilden

Industrielle Produktionsmethoden

Die industrielle Produktion von SEA0400 folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von Hochdurchsatzreaktoren, effizienten Reinigungsverfahren und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

SEA0400 unterliegt aufgrund des Vorhandenseins verschiedener funktioneller Gruppen an seinem Benzolring hauptsächlich Substitutionsreaktionen. Diese Reaktionen umfassen:

Nucleophile Substitution: Die Methoxy- und Phenoxygruppen am Benzolring können nucleophile Substitutionsreaktionen eingehen.

Elektrophile Substitution: Die Ethoxy- und Difluorphenylgruppen können an elektrophilen Substitutionsreaktionen teilnehmen

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese und den Reaktionen von SEA0400 verwendet werden, umfassen:

Natriumhydroxid: Wird als Base in nucleophilen Substitutionsreaktionen verwendet.

Schwefelsäure: Wird als Katalysator in elektrophilen Substitutionsreaktionen verwendet.

Organische Lösungsmittel: Wie Dimethylsulfoxid (DMSO) und Ethanol, die als Reaktionsmedium verwendet werden

Hauptprodukte

Die Hauptprodukte, die aus den Reaktionen von SEA0400 gebildet werden, umfassen verschiedene substituierte Benzolderivate, abhängig von den spezifischen Reagenzien und Bedingungen, die verwendet werden .

Wirkmechanismus

SEA0400 exerts its effects by selectively inhibiting the sodium-calcium exchanger. The sodium-calcium exchanger is an antiporter that pumps calcium ions out of the cells while bringing sodium ions into the cells. SEA0400 binds to the exchanger and stabilizes it in an inactive state, preventing the exchange of sodium and calcium ions. This inhibition leads to a reduction in intracellular calcium levels, which can have various physiological effects depending on the cell type and context .

Vergleich Mit ähnlichen Verbindungen

SEA0400 wird häufig mit anderen Inhibitoren des Natrium-Calcium-Austauschers wie KB-R7943 verglichen. Während beide Verbindungen den Natrium-Calcium-Austauscher hemmen, ist SEA0400 selektiver und potenter. Die wichtigsten Unterschiede umfassen:

Selektivität: SEA0400 weist im Vergleich zu KB-R7943 eine höhere Selektivität für den Natrium-Calcium-Austauscher auf.

Wirkmechanismus: SEA0400 stabilisiert den Natrium-Calcium-Austauscher in einem inaktiven Zustand, während KB-R7943 einen anderen Bindungsmechanismus hat.

Liste ähnlicher Verbindungen

Biologische Aktivität

SEA0400 is a selective inhibitor of the sodium-calcium exchanger (NCX), a crucial anti-porter that regulates intracellular calcium levels by exchanging Na and Ca. Its biological activity has garnered attention for its potential therapeutic applications, particularly in conditions like ischemia and arrhythmias. This article delves into the mechanisms, effects, and research findings surrounding SEA0400.

SEA0400 binds to the NCX and inhibits its function, particularly in its reverse mode, which is activated during pathological conditions. This inhibition leads to reduced calcium influx, thereby mitigating cellular damage associated with calcium overload.

- Binding Site : SEA0400 occupies a pocket within the transmembrane domain of NCX1, stabilizing it in an inward-facing conformation that prevents ion transport .

- Selectivity : It exhibits high selectivity for NCX over other ion channels and transporters, displaying no significant effects on Ca-ATPase or Na, K-ATPase at concentrations up to 3 µM .

In Vitro Studies

In cultured neurons, astrocytes, and microglia, SEA0400 has demonstrated potent inhibitory effects on NCX with IC50 values ranging from 5 to 33 nM. The compound's activity is significantly higher than that of other NCX inhibitors like KB-R7943 .

- Effect on Calcium Transients : In isolated cardiomyocytes, SEA0400 (1 µM) increased the amplitude of calcium transients in various genetic backgrounds while reducing proarrhythmic spontaneous calcium releases .

In Vivo Studies

SEA0400 has been evaluated in several animal models:

- Cerebral Ischemia : In rat models of cerebral ischemia, administration of SEA0400 at a dose of 3 mg/kg resulted in decreased infarct volume in both the striatum and cerebral cortex, indicating neuroprotective effects .

- Myocardial Infarction : In a rabbit model of myocardial infarction, SEA0400 reduced pacing-induced ventricular premature beats but also displayed proarrhythmic activity under certain conditions .

Case Studies and Clinical Implications

Research indicates that SEA0400 may have significant implications for treating heart failure and atrial fibrillation due to its ability to modulate calcium handling in cardiomyocytes.

Research Findings

Recent studies have elucidated the structural basis for SEA0400's action. It has been shown that the compound stabilizes conformational changes in the NCX that are critical for its inactivation. Allosteric inhibition by SEA0400 is particularly effective under conditions where NCX is overactive, such as during reperfusion injury or heart failure .

Eigenschaften

IUPAC Name |

2-[4-[(2,5-difluorophenyl)methoxy]phenoxy]-5-ethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2NO3/c1-2-25-18-8-10-21(20(24)12-18)27-17-6-4-16(5-7-17)26-13-14-11-15(22)3-9-19(14)23/h3-12H,2,13,24H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUBLPUJDOWYDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OC2=CC=C(C=C2)OCC3=C(C=CC(=C3)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349269 | |

| Record name | SEA0400 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223104-29-8 | |

| Record name | SEA0400 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.